molecular formula C12H17BN2O5 B7952663 5-Amino-4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

5-Amino-4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B7952663
M. Wt: 280.09 g/mol
InChI Key: WKQIGJWFRDVZOS-UHFFFAOYSA-N
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Description

5-Amino-4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound with the molecular formula C12H17BN2O5. This compound is notable for its unique structure, which includes both amino and nitro functional groups, as well as a boronic ester moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 4-nitrophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-Amino-4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions due to its functional groups. The boronic ester moiety allows it to undergo Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds. The amino and nitro groups can undergo oxidation and reduction reactions, respectively, enabling the compound to be modified into different derivatives .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar in structure but lacks the amino and nitro groups.

    2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains an amino group and a boronic ester moiety but differs in the aromatic ring structure.

    4-Formylphenylboronic acid pinacol ester: Contains a formyl group instead of amino and nitro groups.

Uniqueness

5-Amino-4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both amino and nitro groups along with the boronic ester moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

5-amino-4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O5/c1-11(2)12(3,4)20-13(19-11)7-5-9(15(17)18)8(14)6-10(7)16/h5-6,16H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQIGJWFRDVZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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